molecular formula C23H21F3N6 B2930910 5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 890636-48-3

5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2930910
CAS RN: 890636-48-3
M. Wt: 438.458
InChI Key: NNILWNOVYFLYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H21F3N6 and its molecular weight is 438.458. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

One study highlights the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating their potential in cancer therapy and inflammation control. These compounds were evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process (Rahmouni et al., 2016).

Antimicrobial Activity

Another study focused on the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents. These compounds showed promising antimicrobial activity against Gram-positive bacteria and pathogenic fungi, highlighting their potential in treating microbial infections (Aggarwal et al., 2014).

Synthesis and Characterization

Research on the synthesis and characterization of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing 1,2,3-triazole moiety has expanded the chemical diversity of this compound class. These studies not only contribute to the development of new synthetic methodologies but also explore the potential applications of these compounds in various fields, including materials science and drug discovery (Abdelriheem et al., 2017).

Radiation Stability and Biological Activity

Investigations into the synthesis and radiation stability of new biologically active pyrazolo[3,4-d]pyrimidines have shown that certain derivatives exhibit growth inhibitory activity against bacteria and yeast, while also maintaining their structural integrity upon exposure to gamma irradiation. This suggests potential applications in the development of radiation-stable pharmaceuticals (Ghorab, 2000).

Development of Fungicides

The synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin, a systemic fungicide, illustrates the application of this compound class in agriculture. These analogues exhibit a high level of fungicidal activity against Basidiomycete species, highlighting their potential as new fungicides (Huppatz, 1985).

properties

IUPAC Name

5-methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N6/c1-16-15-19(31-13-11-30(12-14-31)18-9-5-6-10-27-18)32-22(28-16)20(17-7-3-2-4-8-17)21(29-32)23(24,25)26/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNILWNOVYFLYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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